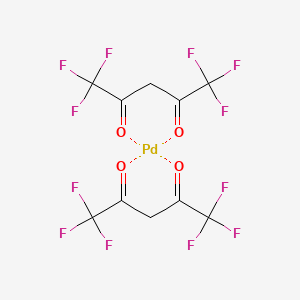
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium(II) hexafluoroacetylacetonate is a coordination compound with the chemical formula Pd(C₅HF₆O₂)₂. It is widely used in various fields due to its unique properties, including its role as a catalyst in chemical reactions and its application in material science. The compound is known for its stability and reactivity, making it a valuable component in both academic research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Palladium(II) hexafluoroacetylacetonate can be synthesized through the reaction of palladium(II) chloride with hexafluoroacetylacetone in the presence of a base. The reaction typically involves dissolving palladium(II) chloride in a suitable solvent, such as acetone, and then adding hexafluoroacetylacetone and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of palladium(II) hexafluoroacetylacetonate .
Industrial Production Methods: In industrial settings, the production of palladium(II) hexafluoroacetylacetonate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Palladium(II) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species under specific conditions.
Reduction: It can be reduced to palladium(0), which is often used in catalytic applications.
Substitution: The ligand exchange reactions where hexafluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve other chelating agents or phosphine ligands.
Major Products:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: New palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Palladium(II) hexafluoroacetylacetonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which palladium(II) hexafluoroacetylacetonate exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive palladium center that can undergo oxidation and reduction cycles. This catalytic activity is crucial in processes such as cross-coupling reactions, where palladium(II) hexafluoroacetylacetonate helps form carbon-carbon bonds . The molecular targets and pathways involved include the activation of substrates through coordination to the palladium center, followed by subsequent chemical transformations .
Comparación Con Compuestos Similares
Palladium(II) acetylacetonate: Similar structure but with acetylacetonate ligands instead of hexafluoroacetylacetonate.
Palladium(II) trifluoroacetate: Contains trifluoroacetate ligands, offering different reactivity and applications.
Copper(II) hexafluoroacetylacetonate: A copper analog with similar coordination environment but different catalytic properties.
Uniqueness: Palladium(II) hexafluoroacetylacetonate is unique due to its high stability and reactivity, particularly in catalytic applications. The presence of hexafluoroacetylacetonate ligands enhances its solubility and volatility, making it suitable for processes like chemical vapor deposition .
Propiedades
Fórmula molecular |
C10H4F12O4Pd |
|---|---|
Peso molecular |
522.54 g/mol |
Nombre IUPAC |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;palladium |
InChI |
InChI=1S/2C5H2F6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H2; |
Clave InChI |
FRDXEIOXLFFYGF-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















